molecular formula C19H16N2O2 B5818594 2-phenyl-N-(4-pyridin-3-yloxyphenyl)acetamide

2-phenyl-N-(4-pyridin-3-yloxyphenyl)acetamide

Cat. No.: B5818594
M. Wt: 304.3 g/mol
InChI Key: CDBOSNALFRSCCD-UHFFFAOYSA-N
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Description

2-phenyl-N-(4-pyridin-3-yloxyphenyl)acetamide is an organic compound that features a phenyl group, a pyridine ring, and an acetamide moiety

Properties

IUPAC Name

2-phenyl-N-(4-pyridin-3-yloxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O2/c22-19(13-15-5-2-1-3-6-15)21-16-8-10-17(11-9-16)23-18-7-4-12-20-14-18/h1-12,14H,13H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDBOSNALFRSCCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)OC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-N-(4-pyridin-3-yloxyphenyl)acetamide typically involves the following steps:

    Formation of the pyridin-3-yloxyphenyl intermediate: This can be achieved by reacting 4-hydroxy-3-pyridine with a suitable phenyl halide under basic conditions.

    Acylation: The intermediate is then acylated using phenylacetic acid or its derivatives in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-phenyl-N-(4-pyridin-3-yloxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The phenyl and pyridine rings can be oxidized under strong oxidative conditions.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The acetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the phenyl and pyridine rings.

    Reduction: Reduced forms of the acetamide group.

    Substitution: Substituted acetamide derivatives.

Scientific Research Applications

2-phenyl-N-(4-pyridin-3-yloxyphenyl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its structural similarity to known bioactive compounds.

    Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding.

    Chemical Biology: It serves as a probe in biochemical assays to study protein-ligand interactions.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.

Mechanism of Action

The mechanism of action of 2-phenyl-N-(4-pyridin-3-yloxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to a biological response. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-phenylacetamide: Lacks the pyridine ring, making it less versatile in terms of biological activity.

    N-(4-pyridin-3-yloxyphenyl)acetamide: Lacks the phenyl group, which may reduce its binding affinity to certain targets.

    2-phenyl-N-(4-hydroxyphenyl)acetamide: Contains a hydroxyl group instead of the pyridine ring, altering its chemical properties and reactivity.

Uniqueness

2-phenyl-N-(4-pyridin-3-yloxyphenyl)acetamide is unique due to the presence of both a phenyl group and a pyridine ring, which confer distinct chemical and biological properties. This combination allows for diverse interactions with molecular targets, making it a valuable compound in various research fields.

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